2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one
Description
Properties
Molecular Formula |
C8H7FN2O3 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-amino-1-(5-fluoro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7FN2O3/c9-5-1-2-7(11(13)14)6(3-5)8(12)4-10/h1-3H,4,10H2 |
InChI Key |
ZONRBQZTLLXCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one generally involves:
- Introduction of fluorine and nitro substituents on the phenyl ring.
- Formation of the ethanone side chain.
- Reduction or substitution steps to introduce the amino group at the 2-position.
The key challenge is the selective functionalization of the aromatic ring and controlled formation of the ethanone moiety.
Multi-Step Synthesis from 2'-Fluoroacetophenone
One documented approach starts from 2'-fluoroacetophenone and involves nitration followed by reduction steps:
This two-step method yields 1-(5-amino-2-fluorophenyl)ethanone, a close analog to the target compound, indicating a viable pathway to the amino-nitro derivative by modifying conditions or intermediates.
Nitration of 2-Bromoacetophenone Derivatives
A related synthetic route involves direct nitration of 2-bromoacetophenone derivatives to obtain 1-(2′-bromo-5′-nitrophenyl)ethan-1-one, which could be adapted for fluorinated analogs:
- Nitration is performed by adding potassium nitrate to concentrated sulfuric acid solution of 2-bromoacetophenone at 0 °C.
- The reaction mixture is stirred and then worked up by extraction and chromatography.
- Yield: 54% for the nitro-substituted ketone.
This method demonstrates regioselective nitration under controlled acidic conditions and low temperature, which can be adapted for fluorinated substrates.
Preparation of 2-Amino-5-fluoroacetophenone
A key intermediate, 2-amino-5-fluoroacetophenone, can be synthesized via acid-catalyzed reaction of 2-ethynyl-4-fluoroaniline in aqueous acidic media:
| Parameter | Details |
|---|---|
| Acid used | Hydrochloric acid (25-35% concentration preferred) |
| Temperature | 30-100 °C |
| Reaction Time | 10-30 hours |
| Post-treatment | pH adjustment to 8-9, filtration, washing, drying |
| Advantages | Simple reagents, industrially scalable |
This method yields 2-amino-5-fluoroacetophenone with minimal side reactions and high yield, serving as a precursor for further functionalization to the target compound.
Halogenation and Acylation Routes
A patent describes a preparation of 1-(5-fluoro-2-iodophenyl)ethanone via:
- Diazotization of 2-amino-5-fluorobenzoic acid in sulfuric acid and aqueous sodium nitrite at 0-10 °C.
- Subsequent iodination with potassium iodide.
- Conversion of the iodobenzoic acid to the ethanone derivative through reaction with thionyl chloride, followed by acylation with diethyl malonate under magnesium chloride catalysis and triethylamine base.
- Final hydrolysis and purification steps yield the acylated product.
This route, while focused on iodophenyl ethanone, provides insight into halogenation and acylation strategies applicable to fluoronitrophenyl ethanones.
Summary Table of Key Preparation Methods
Research Findings and Perspectives
- The nitration step requires careful temperature control to avoid over-nitration or decomposition.
- Catalytic hydrogenation is effective for selective reduction of nitro groups to amino groups without affecting the fluoro substituent.
- Acid-catalyzed transformations of ethynyl anilines provide a mild and scalable route to aminoacetophenone derivatives.
- Halogenation via diazotization enables the introduction of iodine substituents, which can be further manipulated for complex derivatives.
- Purification typically involves silica gel chromatography with elution solvents such as petroleum ether and diethyl ether mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Amino-1-(5-amino-2-nitrophenyl)ethan-1-one.
Substitution: 2-Amino-1-(5-substituted-2-nitrophenyl)ethan-1-one.
Oxidation: 2-Amino-1-(5-nitroso-2-nitrophenyl)ethan-1-one.
Scientific Research Applications
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and nitro groups on the phenyl ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to analogs with variations in substituents, heterocyclic systems, and salt forms. Key differences include:
Substituent Effects
- 2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride (C₉H₁₀BrNO₂·HCl): Substituents: -Br (bromo), -OCH₃ (methoxy), and HCl salt. Molecular Weight: 280.56 g/mol. Properties: The methoxy group enhances electron-donating effects, while the bromo atom increases steric bulk. The HCl salt improves aqueous solubility, making it suitable for laboratory applications .
- (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (C₈H₇ClF₂NO): Substituents: -Cl (chloro), -F (fluoro), -OH (hydroxyl), and a chiral center. Molecular Weight: 206.6 g/mol. Properties: The hydroxyl group enables hydrogen bonding, enhancing solubility. The stereochemistry (s-configuration) may influence binding specificity in biological systems .
Heterocyclic Systems
- 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one (C₇H₇BrN₂O): Substituents: Pyridine ring with -Br at the 5-position. Molecular Weight: 215.05 g/mol.
- 2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Hydrochloride (C₁₁H₁₄N₂O·HCl): Substituents: Bicyclic tetrahydroisoquinoline system. Molecular Weight: 226.7 g/mol. Properties: The rigid bicyclic structure enhances binding to receptors like serotonin or dopamine transporters, relevant in CNS drug development .
Table 1: Comparative Analysis
| Compound Name | Molecular Formula | Substituents/Features | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| 2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one | C₈H₇FN₂O₃ | -F, -NO₂, -NH₂ | 198.15 | Pharmaceutical intermediate |
| 2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one HCl | C₉H₁₀BrNO₂·HCl | -Br, -OCH₃, HCl salt | 280.56 | Enhanced solubility for lab use |
| 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one | C₇H₇BrN₂O | Pyridine ring, -Br | 215.05 | Ligand in metal complexes |
| (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol | C₈H₇ClF₂NO | -Cl, -F, -OH, chiral center | 206.6 | Stereospecific drug candidates |
| 2-Amino-1-(thiomorpholin-4-yl)ethan-1-one | C₆H₁₂N₂OS | Thiomorpholine ring (S atom) | 160.24 | Metabolic stability enhancement |
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The -NO₂ group in the target compound reduces electron density, favoring electrophilic substitution reactions. In contrast, methoxy (-OCH₃) in ’s compound increases electron density, altering reactivity .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) improve stability and solubility in polar solvents, critical for formulation in drug delivery .
Biological Interactions :
- The 4-bromophenyl analog () forms complexes with thrombin, suggesting nitro/fluoro derivatives may target similar proteases but with altered binding affinities due to electronic effects .
Biological Activity
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one is an organic compound with a molecular formula of CHFNO and a molecular weight of approximately 183.14 g/mol. This compound features an amino group, a fluoro group, and a nitro group attached to a phenyl ring, which contributes to its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The unique structure of this compound allows it to participate in various chemical reactions. The presence of the amino group can facilitate hydrogen bonding, while the nitro and fluoro groups may enhance lipophilicity and alter electron distribution, affecting the compound's reactivity and interaction with biological targets.
Interaction Studies
Preliminary studies indicate that this compound may exhibit significant binding affinity with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its potential therapeutic applications. For instance, compounds with similar structures have shown promising results in inhibiting specific enzymes involved in disease pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing nitro groups often possess antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.51 mM |
| Escherichia coli | 7.1 μM |
| Candida albicans | 3.92 mM |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound. For example:
- Inhibition of DprE1 : A study found that compounds with similar functional groups effectively inhibited the DprE1 enzyme, which is crucial for tuberculosis treatment. The IC values for these inhibitors ranged from 2.2 to 3.0 μM, indicating strong inhibitory activity .
- Antibacterial Efficacy : Another investigation assessed the antibacterial effects of nitroimidazole derivatives, revealing MIC values comparable to standard antibiotics such as kanamycin B and penicillin G .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Electron-Withdrawing Groups : The presence of the nitro group enhances the compound's reactivity and interaction with target sites.
- Amino Group : Facilitates hydrogen bonding, increasing binding affinity to biological targets.
Studies indicate that modifications to these functional groups can significantly alter the compound's antimicrobial potency .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A high-yield (90%) synthesis involves TiCl3-mediated reductive condensation starting from precursor 2.3.7f (7.0 g, 25.4 mmol). Purification via flash chromatography (PE/Et₂O 80:20, Rf = 0.32) yields a bright yellow solid (mp = 82–83°C). Optimize solvent ratios and temperature to suppress by-product formation. Monitor intermediates using TLC and adjust stoichiometry for nitro-group stability .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and nitro/fluoro substituents.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- X-ray crystallography (if crystals are obtainable) for absolute configuration validation. Reference NIST spectral databases for cross-verification .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store at –20°C in amber vials under inert gas. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., nitro-reduction by-products) indicate sensitivity to light and moisture. Use stabilizers like BHT (0.1% w/w) for long-term storage .
Q. Which solvents are suitable for recrystallization, and how does solubility vary with temperature?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DCM, THF, and ethyl acetate. Recrystallize from a PE/Et₂O mixture (80:20) at –20°C. Solubility increases linearly with temperature (tested 25–60°C); use UV-Vis spectroscopy to determine saturation points .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer : Employ triangulation with alternative techniques:
- 2D-COSY NMR to resolve overlapping signals.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulae.
- DFT computational modeling to predict chemical shifts and compare with experimental data. Validate using independent synthetic replicates .
Q. What strategies elucidate the reaction mechanisms of nitration and fluorination during synthesis?
- Methodological Answer :
- Use isotopic labeling (e.g., ¹⁵N-nitration agents) to track nitro-group incorporation via MS.
- Perform kinetic studies under varying pH and temperature to identify rate-determining steps.
- Computational studies (e.g., Gaussian09) to model transition states and assess fluorination regioselectivity .
Q. How can researchers develop validated HPLC/MS methods for detecting trace impurities?
- Methodological Answer :
- Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak symmetry.
- Validate parameters: linearity (R² > 0.995), LOD/LOQ (≤0.1 µg/mL), and recovery (90–110%).
- Use Q-TOF MS/MS for structural identification of impurities via fragmentation patterns .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Poor crystal formation due to nitro-group planarity can be mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
